Cas no 78201-10-2 (3H-1,2,4-TRIAZOLE-3-THIONE, 1,2-DIHYDRO-5-(2-METHYLPROPYL)-)

3H-1,2,4-TRIAZOLE-3-THIONE, 1,2-DIHYDRO-5-(2-METHYLPROPYL)- Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-TRIAZOLE-3-THIONE, 1,2-DIHYDRO-5-(2-METHYLPROPYL)-
- 3-Isobutyl-1H-1,2,4-triazol-5-thiol
- SCHEMBL2256741
- 78201-10-2
- 5-(2-methylpropyl)-1,2-dihydro-1,2,4-triazole-3-thione
- AKOS008963657
- MFCD26620515
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- MDL: MFCD26620515
- Inchi: InChI=1S/C6H11N3S/c1-4(2)3-5-7-6(10)9-8-5/h4H,3H2,1-2H3,(H2,7,8,9,10)
- InChI Key: LDAIALGZZFZRTB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 157.06736854Da
- Monoisotopic Mass: 157.06736854Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 68.5Ų
3H-1,2,4-TRIAZOLE-3-THIONE, 1,2-DIHYDRO-5-(2-METHYLPROPYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB541291-250mg |
3-Isobutyl-1H-1,2,4-triazol-5-thiol; . |
78201-10-2 | 250mg |
€464.80 | 2025-02-21 | ||
abcr | AB541291-250 mg |
3-Isobutyl-1H-1,2,4-triazol-5-thiol; . |
78201-10-2 | 250MG |
€463.90 | 2023-07-11 | ||
abcr | AB541291-1 g |
3-Isobutyl-1H-1,2,4-triazol-5-thiol; . |
78201-10-2 | 1g |
€1,333.10 | 2023-07-11 | ||
abcr | AB541291-1g |
3-Isobutyl-1H-1,2,4-triazol-5-thiol; . |
78201-10-2 | 1g |
€1325.30 | 2025-02-21 |
3H-1,2,4-TRIAZOLE-3-THIONE, 1,2-DIHYDRO-5-(2-METHYLPROPYL)- Related Literature
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
Additional information on 3H-1,2,4-TRIAZOLE-3-THIONE, 1,2-DIHYDRO-5-(2-METHYLPROPYL)-
3H-1,2,4-TRIAZOLE-3-THIONE, 1,2-DIHYDRO-5-(2-METHYLPROPYL) and Its Significance in Modern Chemical Biology
The compound with the CAS number 78201-10-2 is a fascinating molecule known as 3H-1,2,4-triazole-3-thione, 1,2-dihydro-5-(2-methylpropyl). This heterocyclic compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. The presence of a triazole ring fused with a thione group, along with a dihydro substituent and a 2-methylpropyl group, makes it a versatile scaffold for further chemical modifications and biological studies.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in understanding their role in drug discovery and development. The triazole ring is known for its stability and ability to form hydrogen bonds, making it an excellent candidate for medicinal chemistry applications. Specifically, 3H-1,2,4-triazole-3-thione, 1,2-dihydro-5-(2-methylpropyl) has been explored for its potential as an intermediate in synthesizing bioactive molecules. Its structural features allow for modifications that can enhance binding affinity to biological targets, which is crucial for developing new therapeutic agents.
One of the most intriguing aspects of this compound is its reactivity. The thione group can participate in various chemical reactions, including nucleophilic additions and redox processes, which are fundamental to many biological pathways. This reactivity makes 3H-1,2,4-triazole-3-thione, 1,2-dihydro-5-(2-methylpropyl) a valuable tool for researchers studying enzyme mechanisms and designing novel inhibitors. For instance, studies have shown that derivatives of this compound can interact with metalloenzymes and alter their activity in a controlled manner.
The 2-methylpropyl group adds another layer of complexity to the molecule. This alkyl substituent can influence the compound's solubility and metabolic stability, which are critical factors in drug design. By tuning the size and electronic properties of this group, researchers can fine-tune the pharmacokinetic profile of derivatives derived from 3H-1,2,4-triazole-3-thione, 1,2-dihydro-5-(2-methylpropyl). This flexibility has led to its use in designing molecules that exhibit improved bioavailability and reduced toxicity.
Recent research has also highlighted the role of this compound in addressing complex biological challenges. For example, studies have demonstrated its potential as a precursor in synthesizing compounds that target infectious diseases. The triazole ring's ability to mimic natural substrates has been exploited to develop inhibitors of pathogenic enzymes. Furthermore, the thione group's redox activity has been leveraged to design prodrugs that release active compounds under specific physiological conditions.
The dihydro substituent in the structure contributes to the molecule's overall stability while allowing for further functionalization. This feature is particularly useful in designing molecules that require multiple chemical transformations without losing structural integrity. Researchers have utilized this property to create libraries of derivatives for high-throughput screening assays aimed at identifying new therapeutic candidates.
In addition to its applications in drug discovery, 3H-1,2,4-triazole-3-thione, 1,2-dihydro-5-(2-methylpropyl) has shown promise in materials science. Its unique electronic properties make it a candidate for developing organic semiconductors and catalysts. These applications are particularly relevant in the context of sustainable chemistry efforts aimed at reducing reliance on traditional heavy-metal catalysts.
The synthesis of this compound has also been optimized through various methodologies to improve yield and purity. Modern synthetic techniques have enabled researchers to access complex derivatives with high efficiency. These advancements have not only facilitated academic research but also opened new avenues for industrial applications where precision and scalability are paramount.
The future prospects of 3H-1,2,4-triazole-3-thione, 1,2-dihydro-5-(2-methylpropyl) are vast and exciting. As our understanding of biological systems continues to evolve,so does our ability to harness this molecule's potential. With ongoing research focusing on its derivatives and applications,it is likely that we will see more innovative uses emerge in fields ranging from medicine to materials science.
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